molecular formula C9H17NO2 B2539631 Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate CAS No. 84673-62-1

Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate

Cat. No.: B2539631
CAS No.: 84673-62-1
M. Wt: 171.24
InChI Key: BQVJKYUCRGCEGU-JGVFFNPUSA-N
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Description

Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24. This compound is characterized by the presence of an ethyl ester group attached to a cyclopentane ring, which is substituted with an amino group. It is a chiral molecule, meaning it has non-superimposable mirror images, and the specific stereochemistry is denoted by the (1S,2R) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under specific conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The ester group may undergo hydrolysis, releasing the active cyclopentylamine, which can interact with various pathways in the body.

Comparison with Similar Compounds

Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate can be compared with similar compounds such as:

    Ethyl 2-[(1S,2S)-2-aminocyclopentyl]acetate: Differing in stereochemistry, this compound may exhibit different biological activities and properties.

    Cyclopentylamine derivatives: These compounds share the cyclopentylamine core but differ in their substituents, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and an ester group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVJKYUCRGCEGU-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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